Immucillins, 7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

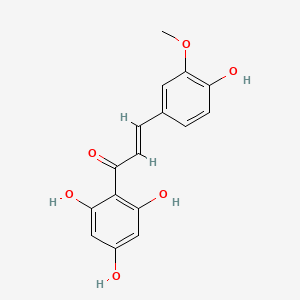

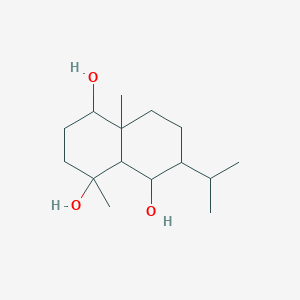

Immucillins are a class of synthetic deazapurine nucleoside analogues that have shown significant potential in various therapeutic applications. These compounds are designed to mimic the transition state of enzymatic reactions, thereby inhibiting specific enzymes with high affinity and specificity. Immucillins have been studied for their effectiveness in treating diseases such as leishmaniasis, leukemia, and other conditions involving purine metabolism .

Vorbereitungsmethoden

The synthesis of Immucillins involves several key steps. One practical synthesis route includes the addition of lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. This is followed by an efficient copper-catalysed Ullmann-type amination to install the amino group on the heterocyclic moiety . The reactions are typically carried out under anhydrous conditions in flame-dried glassware under an argon atmosphere. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Immucillins undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithiated derivatives, copper catalysts, and various solvents such as methanol and dichloromethane. The major products formed from these reactions are typically the desired nucleoside analogues with specific functional groups installed at precise locations on the molecule .

Wissenschaftliche Forschungsanwendungen

Immucillins have a wide range of scientific research applications. In chemistry, they are used as tools to study enzyme mechanisms and transition states. In biology and medicine, Immucillins have shown promise in treating diseases such as leishmaniasis and leukemia by inhibiting specific enzymes involved in purine metabolism . They have also been explored for their potential in treating autoimmune disorders, gout, and solid tumors .

Wirkmechanismus

The mechanism of action of Immucillins involves the inhibition of specific enzymes by mimicking the transition state of the enzymatic reaction. For example, Forodesine (BCX-1777, Immucillin H) inhibits purine nucleoside phosphorylase (PNP) and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, while dCK converts deoxyguanosine to deoxyguanosino-5-monophosphate and finally to deoxyguanosino-5-triphosphate. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which inhibits ribonucleotide reductase, an enzyme required for DNA synthesis and cell replication, ultimately resulting in apoptosis .

Vergleich Mit ähnlichen Verbindungen

Immucillins can be compared to other nucleoside analogues such as piperidine nucleosides and other transition-state analogues. Similar compounds include Immucillin A, Immucillin H, and SerMe-ImmH. These compounds share structural similarities but differ in their specific functional groups and enzyme targets. Immucillins are unique in their high affinity and specificity for their target enzymes, making them highly effective in their therapeutic applications .

Eigenschaften

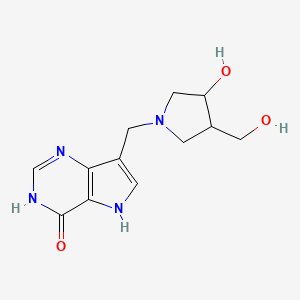

IUPAC Name |

7-[[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)